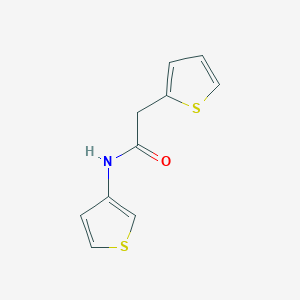![molecular formula C10H12IN B14122198 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with the molecular formula C10H12IN This compound is characterized by the presence of an iodine atom attached to a cyclohepta[b]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the iodination of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. One common method includes the reaction of the parent compound with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohepta[b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as proton pump inhibitors, where they inhibit the H+/K±ATPase enzyme, reducing gastric acid secretion. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: The parent compound without the iodine substitution.
2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: A similar compound with a chlorine atom instead of iodine.
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl-sulfinyl-1H-benzimidazole: A derivative used as a proton pump inhibitor
Uniqueness
The presence of the iodine atom in 3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine imparts unique chemical properties, such as increased molecular weight and potential for specific types of chemical reactions (e.g., halogen bonding). These properties can make it more suitable for certain applications compared to its non-iodinated counterparts .
特性
分子式 |
C10H12IN |
|---|---|
分子量 |
273.11 g/mol |
IUPAC名 |
3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C10H12IN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2 |
InChIキー |
WGWRQLCRSDXCSX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(CC1)N=CC(=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
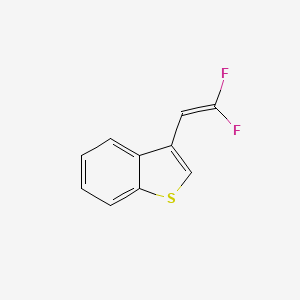
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
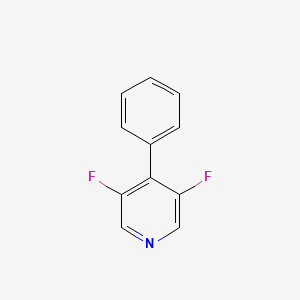
![Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-](/img/structure/B14122143.png)
![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)
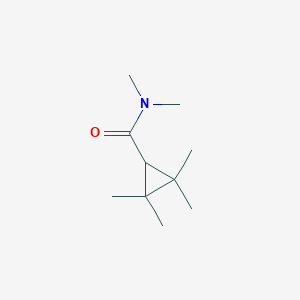

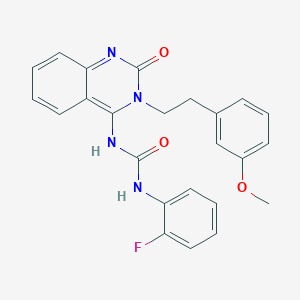
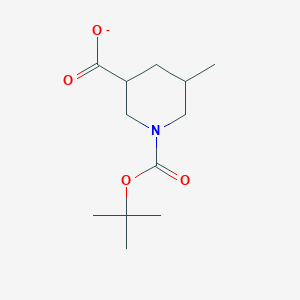
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
